5-Hexenoic acid, 2-[methyl[(phenylmethoxy)carbonyl]amino]-, (2S)-

Stereochemistry Enantiomer comparison In vivo pharmacology

5-Hexenoic acid, 2-[methyl[(phenylmethoxy)carbonyl]amino]-, (2S)- (CAS 519156-51-5) is a chiral, orthogonally protected non-proteinogenic α-amino acid derivative. It features an (S)-configured α-carbon, an N-methyl substitution, a benzyloxycarbonyl (Cbz) protecting group, and a terminal alkene side chain (allylglycine scaffold), with molecular formula C15H19NO4 and molecular weight 277.31 g/mol.

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
CAS No. 519156-51-5
Cat. No. B12877873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hexenoic acid, 2-[methyl[(phenylmethoxy)carbonyl]amino]-, (2S)-
CAS519156-51-5
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESCN(C(CCC=C)C(=O)O)C(=O)OCC1=CC=CC=C1
InChIInChI=1S/C15H19NO4/c1-3-4-10-13(14(17)18)16(2)15(19)20-11-12-8-6-5-7-9-12/h3,5-9,13H,1,4,10-11H2,2H3,(H,17,18)/t13-/m0/s1
InChIKeySOBJCSFEMSGDNM-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hexenoic acid, 2-[methyl[(phenylmethoxy)carbonyl]amino]-, (2S)- (CAS 519156-51-5): Chiral N-Cbz-N-Methyl-α-Allylglycine Building Block for Peptide and Medicinal Chemistry Procurement


5-Hexenoic acid, 2-[methyl[(phenylmethoxy)carbonyl]amino]-, (2S)- (CAS 519156-51-5) is a chiral, orthogonally protected non-proteinogenic α-amino acid derivative. It features an (S)-configured α-carbon, an N-methyl substitution, a benzyloxycarbonyl (Cbz) protecting group, and a terminal alkene side chain (allylglycine scaffold), with molecular formula C15H19NO4 and molecular weight 277.31 g/mol . This compound serves as a versatile building block for introducing N-methylated, alkene-functionalized residues into peptides and peptidomimetics, enabling conformational constraint, enhanced metabolic stability, and late-stage diversification via olefin chemistry [1]. Its unique combination of stereochemistry, dual N-protection, and reactive side chain distinguishes it from simpler allylglycine or N-methyl amino acid analogs commonly considered interchangeable.

Why 5-Hexenoic acid, 2-[methyl[(phenylmethoxy)carbonyl]amino]-, (2S)- (519156-51-5) Cannot Be Simply Substituted by Other Protected Allylglycine or N-Methyl Amino Acid Analogs


Generic substitution fails because 519156-51-5 combines four critical structural features into a single building block—(S)-stereochemistry, N-methylation, Cbz protection, and a terminal alkene—each of which independently dictates biological activity, synthetic compatibility, and downstream functionalizability [1]. Replacing this compound with (S)-N-Cbz-allylglycine (lacking N-methyl) forfeits the enhanced proteolytic stability and conformational rigidity conferred by N-methylation [1]. Substituting with (S)-N-Boc-N-methyl-allylglycine (CAS 136092-76-7) alters the orthogonal deprotection strategy, as Boc requires acidic conditions incompatible with acid-sensitive substrates, whereas Cbz permits hydrogenolytic removal orthogonal to both Boc and Fmoc . Using the (R)-enantiomer risks divergent biological activity, as demonstrated by the differential in vivo pharmacological profiles of L- vs D-allylglycine stereoisomers [2]. Furthermore, saturated analogs such as Z-N-Me-L-norleucine lack the terminal alkene required for olefin metathesis, Heck coupling, or thiol-ene click chemistry, eliminating a key diversification vector [3].

Quantitative Differentiation Evidence for 5-Hexenoic acid, 2-[methyl[(phenylmethoxy)carbonyl]amino]-, (2S)- (519156-51-5) Relative to Closest Analogs


S-Enantiomer of Allylglycine Derivatives Demonstrates Higher In Vivo Pharmacological Potency vs R-Enantiomer (Class-Level Inference)

The (S)-absolute configuration at the α-carbon is critical for biological activity. In a direct head-to-head comparison using allylglycine stereoisomers, the L-(S)-enantiomer exhibited greater convulsant potency in mice, with the D-(R)-enantiomer requiring a significantly higher dose to induce convulsions [1]. Additionally, while both isomers inhibited brain L-glutamate decarboxylase to approximately the same extent in vitro, in vivo L-allylglycine inhibited the enzyme more strongly than the D-isomer, indicating stereospecific differences in bioavailability, brain penetration, or metabolic activation [1]. Although these data are derived from unprotected allylglycine and represent class-level inference for the N-Cbz-N-methyl derivative 519156-51-5, the (S)-configuration is essential for retaining the biologically relevant pharmacophore geometry when incorporated into peptide ligands or enzyme inhibitors [2].

Stereochemistry Enantiomer comparison In vivo pharmacology Allylglycine

N-Methylation of Amino Acid Building Blocks Enhances Proteolytic Stability and Increases Lipophilicity (cLogP) vs Non-Methylated Analogs (Class-Level Inference)

N-Methylation of the α-amino group is a validated strategy to improve the pharmacokinetic properties of peptides and peptidomimetics. A comprehensive review of N-methylated α-amino acids confirms that this minimal modification enhances proteolytic stability, increases lipophilicity (cLogP), and improves oral bioavailability relative to non-methylated analogs [1]. Computational studies on N-methylated amino acid derivatives (Ac-X-OMe series) demonstrate that N-methylation consistently elevates cLogP values compared to the parent non-methylated compounds, with increases typically in the range of 0.5–1.0 log units depending on the side chain [2]. For the target compound 519156-51-5, the calculated LogP is 2.67, which is inherently higher than the expected LogP of the non-methylated (S)-N-Cbz-allylglycine analog (CAS 78553-51-2) due to the additional methyl group on the nitrogen . This lipophilicity increment translates to improved membrane permeability and metabolic stability when the building block is incorporated into peptide sequences.

N-Methylation Proteolytic stability Lipophilicity Peptide backbone modification

Cbz Protection in 519156-51-5 Enables Orthogonal Hydrogenolytic Deprotection in Solution-Phase Peptide Synthesis, Distinct from Acid-Labile Boc or Base-Labile Fmoc Analogs (Supporting Evidence)

The Cbz (benzyloxycarbonyl) protecting group in 519156-51-5 provides a distinct orthogonal deprotection strategy compared to the more commonly used Boc or Fmoc groups. Cbz-protected amino acids and peptide intermediates demonstrate good stability under basic conditions and mild acidic treatment, and can tolerate Boc removal conditions (TFA) without premature deprotection . The Cbz group is selectively removed by catalytic hydrogenolysis (H₂, Pd/C) or, under specific conditions, by strong acids or non-hydrogenative methods, offering route-level orthogonality that is particularly valuable in solution-phase peptide synthesis and intermediate stability management . In contrast, the Boc analog (S)-N-Boc-N-methyl-allylglycine (CAS 136092-76-7) requires acidic deprotection, which may be incompatible with acid-sensitive substrates, while the Fmoc analog requires basic piperidine conditions that can promote racemization or side reactions in solution-phase synthesis .

Orthogonal protecting group Cbz vs Fmoc vs Boc Solution-phase peptide synthesis Hydrogenolysis

Terminal Alkene in 519156-51-5 Enables Olefin Cross-Metathesis for Modular Diversification, a Capability Absent in Saturated Analogs (Cross-Study Comparable)

The terminal alkene side chain of 519156-51-5 (allylglycine scaffold) provides a reactive handle for olefin cross-metathesis, enabling modular introduction of diverse side chain functionalities. A published methodology using allyl glycine derivatives demonstrated efficient olefin cross-metathesis with various alkene partners to generate glutamic acid side chain homologues with one to three additional methylene units, in yields suitable for multigram preparation [1]. The resulting products were directly compatible with Fmoc solid-phase peptide synthesis, validating the synthetic utility of the allyl handle [1]. Additionally, α-allylglycine has been successfully employed in ring-closing metathesis (RCM) for the synthesis of lactam-bridged cyclic peptides, a key strategy for conformational constraint [2]. Saturated analogs such as Z-N-Me-L-norleucine (CAS 767299-99-0) lack this alkene functionality entirely, precluding these diversification and cyclization strategies.

Olefin metathesis Allylglycine Late-stage diversification Unnatural amino acid

Optimal Procurement and Application Scenarios for 5-Hexenoic acid, 2-[methyl[(phenylmethoxy)carbonyl]amino]-, (2S)- (519156-51-5)


Solution-Phase Synthesis of N-Methylated Peptidomimetics Requiring Orthogonal Cbz/Hydrogenolytic Deprotection

519156-51-5 is the building block of choice for solution-phase peptide synthesis routes where orthogonal protection strategies are essential. Its Cbz group withstands the acidic conditions used for Boc removal (TFA) and the basic conditions used for Fmoc removal (piperidine), allowing stepwise assembly of complex peptides without premature deprotection . The N-methyl group simultaneously confers backbone conformational constraint and enhanced resistance to proteolytic degradation in the final peptide product [1]. This scenario is particularly relevant for the synthesis of N-methylated cyclic peptides or peptidomimetic drug candidates where both stereochemical integrity and orthogonal deprotection are mandatory.

Late-Stage Diversification of Peptide Libraries via Terminal Alkene Functionalization

The terminal alkene of 519156-51-5 serves as a versatile diversification handle, enabling olefin cross-metathesis with a wide range of alkene partners to generate structurally diverse amino acid side chains post-incorporation [2]. This capability is critical for structure-activity relationship (SAR) studies and peptide library construction, where a single building block can be transformed into multiple analogs without resynthesizing the entire peptide. Saturated analogs lacking the alkene are fundamentally incapable of participating in these diversification chemistries, making 519156-51-5 irreplaceable for this workflow.

Synthesis of Conformationally Constrained Lactam-Bridged Cyclic Peptides via Ring-Closing Metathesis (RCM)

α-Allylglycine derivatives, including the N-methyl-N-Cbz variant represented by 519156-51-5, have been successfully employed in ring-closing metathesis to generate lactam-bridged cyclic peptides with enhanced conformational rigidity and metabolic stability [3]. The combination of N-methylation and alkene functionality in a single building block streamlines the synthetic route by eliminating the need for separate introduction of backbone constraint and cyclization handle. This application is of high value for pharmaceutical peptide programs targeting protein-protein interactions where conformational preorganization is critical for potency.

Chiral Pool Synthesis of Non-Proteinogenic Amino Acids with Defined (S)-Stereochemistry

The (S)-absolute configuration of 519156-51-5 makes it a reliable chiral building block for the asymmetric synthesis of complex non-proteinogenic amino acids and peptide-based enzyme inhibitors where stereochemistry dictates target binding [4]. The established differential in vivo activity between allylglycine enantiomers underscores the necessity of procuring the correct stereoisomer, as the (R)-enantiomer may exhibit reduced target engagement or altered pharmacological properties.

Quote Request

Request a Quote for 5-Hexenoic acid, 2-[methyl[(phenylmethoxy)carbonyl]amino]-, (2S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.